molecular formula C19H20FN5O2 B2685077 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034524-02-0

2-(1H-benzo[d]imidazol-1-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2685077
CAS No.: 2034524-02-0
M. Wt: 369.4
InChI Key: UGFIIHNECVAUSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzo[d]imidazol-1-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H20FN5O2 and its molecular weight is 369.4. The purity is usually 95%.
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Scientific Research Applications

Regiospecific Synthesis

A study by Katritzky, Xu, and Tu (2003) outlines the regiospecific synthesis of imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and imidazo[1,2-c]pyrimidine, achieved through a one-pot reaction of 2-aminopyridines or 2-(or 4-)aminopyrimidines. This process demonstrates the compound's utility in synthesizing structurally diverse molecules with potential applications in medicinal chemistry and material science (Katritzky, Xu, & Tu, 2003).

Synthesis of Ethyl 2,4-Dimethylpyrido[1,2-a]benzimidazole-3-carboxylate

Zhu et al. (2012) reported the synthesis of the title compound using a novel tandem annulation reaction. This study highlights the compound's role in creating molecules with potential applications in drug discovery and organic electronics (Zhu, Ma, Li, Wei, & Ge, 2012).

Catalytic Efficiency in Synthesis

Li et al. (2018) developed phosphine-free RuII-NNN pincer complexes for catalyzing the condensation of benzyl alcohol and benzene-1,2-diamine to 2-pheny-1H-benzo[d]imidazole and H2. This study showcases the compound's role in catalyzing reactions that could be beneficial in organic synthesis and the development of new catalytic processes (Li, Luo, Cui, Li, & Zhang, 2018).

Antimicrobial Synthesis

A study by Ch (2022) described the synthesis of a compound that showed antimicrobial action, indicating the potential for developing new antimicrobial agents. This research underscores the compound's utility in creating molecules with specific biological activities (Ch, 2022).

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O2/c1-2-14-18(20)19(22-11-21-14)27-13-7-8-24(9-13)17(26)10-25-12-23-15-5-3-4-6-16(15)25/h3-6,11-13H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFIIHNECVAUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CN3C=NC4=CC=CC=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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